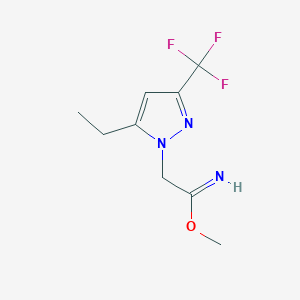

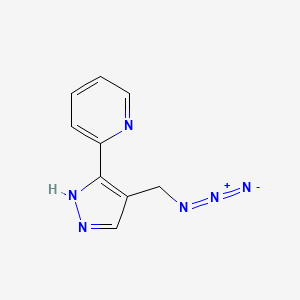

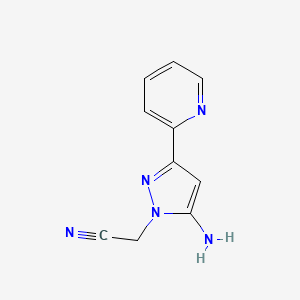

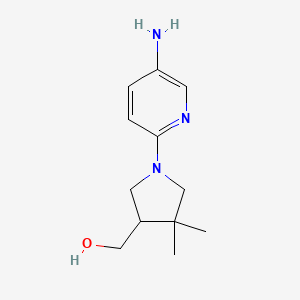

(4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol

Vue d'ensemble

Description

The compound “(4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy. For example, a related compound was analyzed using 1H and 13C NMR, revealing specific chemical shifts for the different types of hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique

Synthesis and Evaluation as Dipeptidyl Peptidase IV Inhibitors

A series of 4-substituted proline amides, structurally related to the compound , was synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. One particular derivative showed potent inhibition with high oral bioavailability, low plasma protein binding, and was selected for development as a potential new treatment for type 2 diabetes (Ammirati et al., 2009).

Crystallography and Structural Characterization

The synthesis and crystal structure of various compounds, including "[1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol" and other derivatives, have been explored to understand their molecular and crystal structures. These studies involve X-ray crystallography to reveal molecular conformations, such as the chair conformation of the piperidine ring, and to analyze inter- and intramolecular hydrogen bonds (Girish et al., 2008).

Novel Synthesis Approaches

Research on synthesizing new compounds, such as 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine, showcases innovative approaches to chemical synthesis. These methods utilize starting materials like malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol for one-pot reactions, highlighting efficient synthesis techniques for novel compounds (Feng, 2011).

Antimicrobial Activity of Derivatives

Investigations into the antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives reveal potential applications in combating pathogenic bacterial and fungal strains. Such research underlines the relevance of these compounds in the development of new antimicrobial agents (Mallesha & Mohana, 2014).

Computational and Theoretical Studies

Theoretical calculations and density functional theory (DFT) studies, including thermal, optical, etching, and structural analysis, provide insights into the physical and chemical properties of these compounds. These studies support the experimental findings and help in understanding the molecular behavior, stability, and reactivity of these molecules (Karthik et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have been evaluated as inhibitors of dipeptidyl peptidase iv . This enzyme plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of its target enzyme, leading to changes in glucose metabolism .

Biochemical Pathways

If it acts as an inhibitor of dipeptidyl peptidase iv, it could affect the incretin system, which regulates insulin secretion in response to meals .

Pharmacokinetics

A related compound has been reported to have high oral bioavailability in preclinical species and low plasma protein binding , suggesting that (4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol may have similar properties.

Result of Action

If it acts as an inhibitor of dipeptidyl peptidase iv, it could potentially increase insulin secretion and decrease blood glucose levels .

Propriétés

IUPAC Name |

(4,4-difluoro-1-piperidin-4-ylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O/c11-10(12)5-9(6-15)14(7-10)8-1-3-13-4-2-8/h8-9,13,15H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDDYMGDTKOVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(CC2CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.